5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the pyrimidine ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally similar.
Pyrimidine Derivatives: Compounds like cytosine and thymine are examples of pyrimidine derivatives.
Uniqueness
What sets 5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine apart is the combination of these three distinct ring systems in a single molecule
Properties
Molecular Formula |
C16H22ClN5S |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
5-chloro-N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C16H22ClN5S/c1-11-15(23-12(2)20-11)10-22-6-4-14(5-7-22)21(3)16-18-8-13(17)9-19-16/h8-9,14H,4-7,10H2,1-3H3 |
InChI Key |
BPXNSXVZDNFYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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